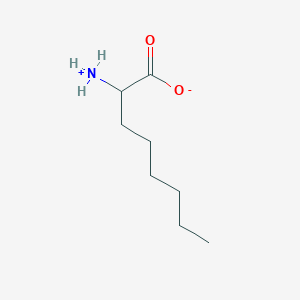

2-Aminooctanoic acid

Description

2-Azaniumyloctanoate has been reported in Drosophila melanogaster and Euglena gracilis with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862352 | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19 mg/mL | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

644-90-6, 2187-07-7 | |

| Record name | (±)-2-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental methodologies for their determination.

Overview of this compound

This compound, also known as α-aminocaprylic acid, is an alpha-amino fatty acid. It consists of an eight-carbon octanoic acid (caprylic acid) backbone with an amino group substituted at the alpha-carbon (position 2).[1] This structure imparts both acidic and basic properties, allowing it to exist as a zwitterion at physiological pH. It has been identified as a human metabolite and has garnered interest for its utility in modifying antimicrobial peptides to enhance their activity.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is a compilation of experimental and predicted values from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Physical State | Solid, White to off-white crystalline powder | [1][2][4] |

| Melting Point | 194 - 196 °C[1][5]; 260 °C (decomposes)[4][6] | Experimental |

| Boiling Point | 267.8 ± 23.0 °C | Predicted[6] |

| Water Solubility | 19 mg/mL[1][5]; 5.36 g/L | Experimental[1][5]; Predicted[7][8] |

| pKa (Strongest Acidic) | 2.55 - 2.89 | Predicted[4][7][8] |

| pKa (Strongest Basic) | 9.53 | Predicted[7][8] |

| logP (Octanol/Water) | -0.54 to -0.99 | Predicted[7][8] |

| IUPAC Name | This compound | [1] |

| CAS Number | 644-90-6 | [2][6] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation in research settings.

Synthesis: From (S)-Alanine

A common method for synthesizing chiral 2-chloroalkanoic acids, which can be subsequently converted to 2-aminooctanoic acids, involves the diazotization of the corresponding amino acid.[9] This procedure, adapted for this compound, proceeds with a double inversion at the chiral center, resulting in an overall retention of configuration.[9]

Protocol:

-

Dissolution: Dissolve one mole of the starting amino acid (e.g., (S)-2-aminooctanoic acid) in 5 N hydrochloric acid within a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[9]

-

Diazotization: Slowly add an aqueous solution of sodium nitrite to the reaction mixture. The slow addition is critical to control the reaction and improve yield.[9]

-

Workup: After the reaction is complete, carefully remove nitrogen oxides. Buffer the mixture with sodium carbonate to decompose any adducts formed with the carboxylic acid.[9]

-

Extraction & Purification: The resulting 2-chloro-octanoic acid can be extracted and purified. Subsequent standard organic chemistry techniques can be used to substitute the chloro group with an amino group to yield the final product.

Determination of pKa via Potentiometric Titration

The pKa values of the ionizable amino and carboxyl groups can be determined experimentally by titration.[10][11] This involves monitoring the pH of an amino acid solution as a strong base is incrementally added.

Protocol:

-

Preparation: Prepare a 0.1 M solution of this compound. Calibrate a pH meter using standard buffers.

-

Acidification: Adjust the initial pH of the amino acid solution to approximately 1.5 - 2.0 with a strong acid (e.g., 0.1 M HCl) to ensure both the carboxyl and amino groups are fully protonated.

-

Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Add the base in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.[12][13]

-

Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve. The curve will show two inflection points.

-

pKa Determination: The pH at the midpoint of the first buffering region corresponds to pKa₁ (carboxyl group). The pH at the midpoint of the second buffering region corresponds to pKa₂ (amino group). The isoelectric point (pI) is the point of inflection between the two pKa values.[11][13][14]

Determination of logP via Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound. The shake-flask method, using n-octanol and water, is the standard technique.[15]

Protocol:

-

Solvent Saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4). Shake vigorously and allow the phases to separate completely to ensure mutual saturation.

-

Compound Addition: Prepare a stock solution of this compound. Add a small, precise amount to a vessel containing known volumes of the pre-saturated n-octanol and buffer.[15]

-

Partitioning: Seal the vessel and shake or rotate it for a sufficient time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[15]

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

-

Concentration Measurement: Carefully sample each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS or NMR spectroscopy.[15][16]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the physicochemical properties of this compound.

Caption: Workflow for the experimental determination of pKa values.

Caption: pH-dependent equilibrium of this compound forms.

Biological Context and Applications

This compound is recognized as a human metabolite, indicating its presence in biological systems.[1] In the field of drug development, its unique structure as a fatty amino acid has been exploited. Research has shown that conjugating this compound to the C-terminal or N-terminal of antimicrobial peptides (AMPs), such as those derived from lactoferrin B, can significantly enhance their antibacterial activity.[2][3] This terminal modification increases the hydrophobicity of the peptides, which can improve their interaction with and disruption of bacterial membranes.[3]

References

- 1. This compound | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-2-AMINOOCTANOIC ACID | 644-90-6 [amp.chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 6. DL-2-AMINOOCTANOIC ACID CAS#: 644-90-6 [m.chemicalbook.com]

- 7. NP-MRD: Showing NP-Card for DL-2-Aminooctanoic acid (NP0000457) [np-mrd.org]

- 8. foodb.ca [foodb.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. enamine.net [enamine.net]

- 16. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of 2-Aminooctanoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminooctanoic acid in various organic solvents. Understanding the solubility of this non-proteinogenic amino acid is critical for its application in pharmaceutical development, peptide synthesis, and other areas of chemical research. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical framework for solvent selection.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capacity. As a zwitterionic compound, this compound exhibits higher solubility in polar protic solvents compared to nonpolar or aprotic polar solvents.

Aqueous and Alcoholic Solvents

The following table summarizes the molar solubility of DL-2-aminooctanoic acid in water and various pure alcoholic solvents at 25°C, as determined by gravimetric analysis.

| Solvent | Molar Solubility (mol/L) |

| Water | 0.119 |

| Methanol | 0.0025 |

| Ethanol | 0.0012 |

| n-Propanol | 0.0008 |

| Isopropanol | 0.0006 |

| tert-Butanol | 0.0005 |

Data extracted from the Ph.D. thesis "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham, Jr., University of Rhode Island, 1970.[1][2]

Other Organic Solvents

Quantitative solubility data for this compound in a broad range of other organic solvents is limited in publicly available literature. However, the following data points and qualitative descriptions have been reported:

| Solvent | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (approx. 0.105 M) | Ultrasonic and warming, pH adjusted to 2 with 1 M HCl, heated to 60°C | [3] |

| Dimethyl Sulfoxide (DMSO) | 1.59 mg/mL (approx. 0.01 M) | Sonication recommended | [4] |

| Acetic Acid | Slightly Soluble | Not specified | [5] |

| Nonpolar Solvents (e.g., hydrocarbons) | Insoluble | General observation for amino acids | [3] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to understanding the physicochemical properties of a compound. The primary method cited for generating the quantitative data for this compound in alcoholic solvents is the gravimetric method.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the remaining solute.

Materials:

-

This compound

-

Solvent of interest

-

Constant temperature bath with a rotating apparatus

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The container is then placed in a constant temperature bath and agitated using a rotating apparatus for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal: A known volume of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter may be necessary.

-

Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is removed by evaporation. This can be achieved through gentle heating, use of a rotary evaporator, or in a drying oven at a temperature below the decomposition point of the amino acid.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a drying oven.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the withdrawn saturated solution.

Solvent Selection Workflow

The selection of an appropriate solvent for this compound is a critical step in various applications, from reaction chemistry to formulation development. The following diagram illustrates a logical workflow for this process.

Discussion and Conclusion

The solubility profile of this compound is characteristic of alpha-amino acids, with a clear preference for polar, protic solvents. The presence of the amino and carboxylic acid groups allows for strong interactions with solvents capable of hydrogen bonding. The octyl side chain, however, introduces a significant hydrophobic character, which limits its solubility in water compared to smaller amino acids like glycine or alanine.

In organic solvents, the solubility decreases as the polarity of the alcohol decreases (from methanol to tert-butanol). This trend highlights the importance of the solvent's ability to solvate the charged zwitterionic form of the amino acid. In less polar, aprotic solvents, the energy required to break the strong intermolecular forces in the crystalline amino acid is not sufficiently compensated by solute-solvent interactions, leading to very low solubility.

For applications requiring higher concentrations of this compound in an organic medium, dimethyl sulfoxide (DMSO) presents a viable option, although heating and pH adjustment may be necessary to achieve significant solubility. The use of co-solvents or additives that can disrupt the crystal lattice of the amino acid or interact favorably with its functional groups may also enhance solubility in otherwise poor solvents.

Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting a solvent for this compound. The data and methodologies presented in this guide provide a foundational understanding to inform these critical decisions. Further experimental investigation is recommended to determine the precise solubility under the specific conditions of a given process.

References

A Comprehensive Technical Guide to the Biological Activity of 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanoic acid (2-AOA) is a non-proteinogenic α-amino acid that has garnered interest primarily for its role in enhancing the therapeutic potential of other molecules, particularly antimicrobial peptides (AMPs). While its intrinsic biological activity remains largely uncharacterized, its application as a lipidation agent has shown significant promise in improving the efficacy of AMPs against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activity of 2-AOA, with a focus on its synthesis, its impact on antimicrobial peptides, and the experimental methodologies used to evaluate its effects. This document also highlights the existing research gaps to guide future investigations into the potential standalone therapeutic applications of this molecule.

Introduction to this compound

This compound, also known as α-aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain. Its structure, combining a hydrophilic amino acid head with a lipophilic alkyl tail, imparts amphipathic properties that are central to its observed biological applications. The presence of both an amino and a carboxylic acid group allows for its straightforward incorporation into peptide chains at either the N-terminus or the C-terminus.

While 2-AOA has been identified as a human metabolite, its specific physiological roles and standalone biological activities are not well-defined in the current scientific literature. The majority of research has focused on the (S)-enantiomer of 2-AOA, which can be produced with high enantiomeric excess through biocatalytic methods.

Enhancement of Antimicrobial Peptide Activity

The most significant and well-documented biological application of this compound is in the lipidation of antimicrobial peptides. This modification enhances the hydrophobicity of the peptides, a key factor in their ability to interact with and disrupt bacterial membranes.

Mechanism of Action

Conjugation of 2-AOA to an AMP, such as a derivative of lactoferricin B, has been shown to increase the peptide's ability to compromise the integrity of bacterial cell membranes. The octanoyl side chain of 2-AOA facilitates the anchoring of the peptide to the lipid bilayer of the bacterial membrane, thereby increasing the local concentration of the peptide and promoting its disruptive activity. Studies have indicated that C-terminal modification with 2-AOA can be more effective than N-terminal modification in enhancing antimicrobial potency.[1][2]

Quantitative Data: Antimicrobial Efficacy

The modification of a lactoferricin B-derived antimicrobial peptide with (S)-2-aminooctanoic acid has demonstrated a significant improvement in its antimicrobial activity, with up to a 16-fold enhancement observed.[1][2] The minimum inhibitory concentrations (MICs) for the C-terminally modified peptide against various bacterial strains are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

| Table 1: Minimum Inhibitory Concentrations (MICs) of a C-terminally this compound-modified lactoferricin B derivative against various bacterial strains.[2] |

Experimental Protocols

Biocatalytic Synthesis of (S)-2-Aminooctanoic Acid

The enantiomerically pure (S)-2-aminooctanoic acid can be synthesized using a transaminase enzyme from Chromobacterium violaceum.[1][2]

Materials:

-

2-oxooctanoic acid (substrate)

-

L-alanine (amino donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Transaminase from Chromobacterium violaceum (lyophilized or as whole cells)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Reaction vessel

-

Incubator/shaker

-

Centrifuge

-

HPLC with a chiral column for enantiomeric excess determination

Protocol:

-

Prepare a reaction mixture containing 2-oxooctanoic acid and L-alanine in phosphate buffer. The molar ratio of amino donor to acceptor can be optimized (e.g., 1:1 to 5:1) to drive the reaction towards product formation.[1][2]

-

Add pyridoxal 5'-phosphate to the reaction mixture to a final concentration of approximately 0.1 mM.

-

Initiate the reaction by adding the Chromobacterium violaceum transaminase.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing the formation of this compound by HPLC.

-

Upon completion, terminate the reaction by centrifuging to remove the enzyme (if using whole cells or immobilized enzyme) or by protein precipitation.

-

Purify the (S)-2-aminooctanoic acid from the supernatant using appropriate chromatographic techniques.

-

Determine the enantiomeric excess of the purified product using HPLC with a chiral column.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the 2-AOA-modified peptide is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Materials:

-

2-AOA-modified antimicrobial peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a stock solution of the 2-AOA-modified peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in the wells of a 96-well plate using MHB to achieve a range of desired concentrations.

-

Prepare an inoculum of the test bacterium from an overnight culture, adjusting the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include positive control wells (bacteria in MHB without peptide) and negative control wells (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Caption: Experimental workflow for the synthesis of this compound and evaluation of its modified antimicrobial peptide.

Caption: Biocatalytic synthesis of (S)-2-aminooctanoic acid using a transaminase.

Current Research Gaps and Future Directions

Despite the demonstrated utility of this compound in enhancing the activity of antimicrobial peptides, there are significant gaps in our understanding of its own biological activities.

-

Standalone Biological Activity: There is a lack of research into the intrinsic biological effects of 2-AOA. Future studies should investigate its effects on various cell types (prokaryotic and eukaryotic) to determine if it possesses any inherent antimicrobial, cytotoxic, or cell-signaling properties.

-

Molecular Targets: The specific molecular targets of 2-AOA, if any, are unknown. Identifying these targets is crucial for elucidating its mechanism of action and potential therapeutic applications.

-

Signaling Pathways: No signaling pathways have been reported to be modulated by 2-AOA. Investigating its impact on key cellular signaling cascades could reveal novel biological functions.

-

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of 2-AOA has not been characterized. Understanding its pharmacokinetic properties is essential for any potential therapeutic development.

Future research should aim to address these knowledge gaps. Investigating the biological activities of other short- to medium-chain amino fatty acids may also provide insights into the potential roles of 2-AOA. A thorough characterization of its biological profile could unlock new therapeutic avenues for this intriguing molecule, beyond its current application as a peptide modification agent.

Conclusion

This compound is a valuable tool for enhancing the efficacy of antimicrobial peptides, with a clear mechanism of action related to increasing peptide hydrophobicity and membrane interaction. The biocatalytic synthesis of its (S)-enantiomer provides an efficient route to this molecule for research and development purposes. However, the standalone biological activity of 2-AOA remains a significant unknown. Future research efforts directed at elucidating its intrinsic biological functions, molecular targets, and pharmacokinetic properties are warranted and could lead to the discovery of novel therapeutic applications.

References

An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery, Natural Occurrence, and Synthesis

Abstract

2-Aminooctanoic acid, a non-proteinogenic α-amino acid, has garnered interest in recent years for its potential applications in peptide modification and drug development. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and synthesis of this compound. It details both historical chemical synthesis methodologies and modern enzymatic approaches, offering in-depth experimental protocols for researchers. The guide also explores the known biological significance of this molecule, particularly its role in enhancing the antimicrobial activity of peptides. Quantitative data is presented in structured tables, and key processes are visualized through logical and workflow diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as α-aminocaprylic acid, is an eight-carbon alpha-amino acid. Structurally, it is caprylic acid with an amino group at the α-position. While not one of the 20 proteinogenic amino acids, its presence has been detected in various organisms, and it is recognized as a human metabolite. Its fatty acid nature combined with the amino functionality makes it a unique building block for synthetic applications, particularly in the field of peptide engineering where it can be used to modulate hydrophobicity and biological activity.

Discovery and Early Synthesis

The precise first synthesis of this compound is not well-documented in readily available literature. However, the foundational methods for the synthesis of α-amino acids were established in the mid-to-late 19th century. It is highly probable that this compound was first synthesized using one of these classical methods.

The Strecker synthesis , first reported by Adolph Strecker in 1850, is a venerable and straightforward method for producing α-amino acids from aldehydes or ketones.[1] This two-step process involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid.[1] For this compound, the synthesis would commence with heptanal.

Caption: Generalized Strecker Synthesis of this compound.

Another classical approach is the Gabriel synthesis , which utilizes potassium phthalimide to convert alkyl halides to primary amines. This method, when adapted for amino acid synthesis, typically involves the alkylation of a protected glycine equivalent.

Experimental Protocol: Generalized Strecker Synthesis of this compound

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve heptanal in a suitable solvent such as ethanol.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of potassium cyanide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the α-aminonitrile intermediate with an organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Hydrolysis to this compound:

-

Treat the crude α-aminonitrile with a strong acid, such as concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the resulting solution can be neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of this compound, causing it to precipitate.

-

The crude this compound can then be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) for purification.

-

Natural Occurrence

This compound has been identified as a metabolite in a variety of organisms, ranging from microorganisms to mammals. However, quantitative data on its concentration in natural sources is scarce, with most databases reporting its detection without quantification.[2][3][4]

| Kingdom | Organism/Source | Evidence |

| Eukaryota | Homo sapiens (Human) | Detected in biofluids[2] |

| Drosophila melanogaster (Fruit Fly) | Data available[1] | |

| Euglena gracilis | Data available[1] | |

| Bos taurus (Cow) | Detected in milk[2][4] | |

| Sus scrofa domestica (Domestic Pig) | Detected in tissues[2][3] | |

| Gallus gallus (Chicken) | Detected in tissues[2][3] | |

| Bacteria | Chromobacterium violaceum | Implied presence of metabolic pathways for its synthesis[5] |

Table 1: Documented Natural Occurrence of this compound.

The lack of quantitative data highlights an area for future research, as understanding the concentration of this amino acid in different tissues and organisms could provide insights into its physiological roles.

Modern Synthesis: An Enzymatic Approach

Recent advancements have focused on stereoselective and environmentally benign methods for amino acid synthesis. A notable example is the biocatalytic production of (S)-2-aminooctanoic acid using a transaminase. A study by Almahboub et al. (2018) details the use of a transaminase from Chromobacterium violaceum for this purpose.[5]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]

- 3. foodb.ca [foodb.ca]

- 4. NP-MRD: Showing NP-Card for DL-2-Aminooctanoic acid (NP0000457) [np-mrd.org]

- 5. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral properties of 2-aminooctanoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The following sections detail the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Tentative Assignment |

| 3.71 - 3.73 | H-2 (methine) |

| 1.80 - 1.90 | H-3 (methylene) |

| 1.26 - 1.40 | H-4, H-5, H-6, H-7 (methylenes) |

| 0.84 - 0.87 | H-8 (methyl) |

Table 1: ¹H NMR spectral data for this compound. The data was obtained on a 600 MHz instrument in D₂O at pH 7.00. Data sourced from PubChem.[1]

¹³C NMR Spectral Data (from ¹H-¹³C HSQC)

The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum reveals direct correlations between protons and the carbons to which they are attached.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| 3.72 | 57.44 | C-2 |

| 1.84 | 33.22 | C-3 |

| 1.28 | 33.36 | C-4 |

| 1.34 | 30.55 | C-5 |

| 1.34 | 26.84 | C-6 |

| 1.28 | 24.59 | C-7 |

| 0.85 | 15.94 | C-8 |

Table 2: ¹H-¹³C HSQC correlation data for this compound. The data was obtained on a 600 MHz instrument in D₂O at pH 7.00. Data sourced from PubChem.[1]

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).

-

Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute solutions of DCl or NaOD.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹H-¹³C HSQC, a standard pulse sequence is used to establish the one-bond correlations between protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3000 | N-H and O-H stretching (from amino and carboxyl groups, often broad) |

| ~2955, 2925, 2850 | C-H stretching (from the alkyl chain) |

| ~1700-1740 | C=O stretching (from the carboxylic acid group) |

| ~1600-1475 | N-H bending and C-C stretching (aromatic-like in zwitterion) |

| ~1450, 1375 | C-H bending (from -CH₂- and -CH₃ groups) |

| ~1300-1000 | C-O and C-N stretching |

Table 3: Characteristic IR absorption bands for this compound. The exact positions and intensities of the peaks can vary depending on the sample preparation method (e.g., KBr pellet, ATR). Data is based on typical ranges for amino acids and related compounds.[2][3][4]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The instrument measures the absorption of the IR beam that has interacted with the sample.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

| m/z | Tentative Assignment |

| 160.1332 | [M+H]⁺ (Protonated molecule) |

| 114 | [M-COOH]⁺ or [M-NH₂-CO]⁺ |

| 97.14 | Fragment |

| 69.19 | Fragment |

| 55.26 | Fragment |

Table 4: Key signals in the mass spectrum of this compound. Data sourced from PubChem.[1]

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an autosampler vial.

Instrumentation and Data Acquisition:

-

The sample is injected into a liquid chromatograph, where it passes through a column (e.g., a C18 reversed-phase column) that separates it from other components based on its polarity.

-

The eluent from the LC is directed to the ion source of the mass spectrometer (e.g., an electrospray ionization - ESI source).

-

In the ESI source, the analyte is ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Aminooctanoic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for 2-aminooctanoic acid in a laboratory setting. The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

Hazard Identification and Classification

This compound is classified as a skin sensitizer.[1][2] Contact with the substance may cause an allergic skin reaction.[1][2] It is crucial for laboratory personnel to be aware of its potential hazards before handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| GHS Classification | Hazard Class | Category |

| Health Hazards | Skin Sensitization | 1 |

Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Statement |

| ! | Warning | H317: May cause an allergic skin reaction.[1][2] |

GHS Pictogram for Irritant

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or glasses with side shields. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory | For operations generating dust, a NIOSH-approved respirator with a particulate filter may be necessary. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.

Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Contaminated work clothing should not be allowed out of the workplace.[2]

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperatures are between -20°C and -80°C for long-term stability.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is vital.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

2-Aminooctanoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanoic acid (2-AOA), a non-proteinogenic α-amino acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, combining a chiral center with a lipophilic octyl side chain, makes it an attractive component for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in peptide and pharmaceutical development. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Data

This compound is an alpha-amino fatty acid characterized by a carboxylic acid, an amino group at the alpha position, and a C8 alkyl chain.[1][2] These features impart both hydrophilic and lipophilic characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Melting Point | 194 - 196 °C | [1] |

| Water Solubility | 19 mg/mL | [1] |

| logP | -0.54 | [2] |

| pKa (Strongest Acidic) | 2.89 | [2] |

| pKa (Strongest Basic) | 9.53 | [2] |

Synthesis of this compound

Both racemic and enantiomerically pure forms of this compound can be accessed through chemical and enzymatic methods. The chiral integrity of the α-carbon is often crucial for the biological activity of its derivatives, making stereoselective synthesis a key focus.

Enzymatic Synthesis of (S)-2-Aminooctanoic Acid

A highly efficient method for the production of enantiomerically pure (S)-2-aminooctanoic acid utilizes a transaminase from Chromobacterium violaceum.[3] This biocatalytic approach offers high enantiomeric excess (>98% ee) and operates under mild reaction conditions.[3]

Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminooctanoic Acid [3]

-

Reaction Setup: A reaction mixture is prepared containing 2-oxooctanoic acid (substrate), an amino donor (e.g., L-alanine), and the transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Cofactor: Pyridoxal 5'-phosphate (PLP) is added as a cofactor for the transaminase.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the keto acid to the amino acid.

-

Work-up and Purification: Upon completion, the enzyme is removed (e.g., by precipitation or filtration). The product, (S)-2-aminooctanoic acid, is then purified from the reaction mixture using techniques like ion-exchange chromatography.

The conversion efficiency of this enzymatic reaction is reported to be between 52-80%, depending on the ratio of the amino group donor to the acceptor.[3]

Caption: Workflow for the enzymatic synthesis of (S)-2-aminooctanoic acid.

Applications in Organic Synthesis

Peptide Synthesis and Modification

This compound is a valuable building block for the synthesis of lipopeptides. The incorporation of this fatty amino acid can significantly enhance the hydrophobicity of peptides, which can lead to improved biological activity, particularly for antimicrobial peptides (AMPs).[3][4]

Fmoc-protected this compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for Fmoc-based SPPS is outlined below.

Experimental Protocol: General Fmoc-SPPS Cycle

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-2-aminooctanoic acid-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction forms the peptide bond.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: General cycle for Fmoc-based solid-phase peptide synthesis.

Modification of antimicrobial peptides with this compound has been shown to significantly increase their efficacy. For instance, the C-terminal conjugation of (S)-2-aminooctanoic acid to a lactoferricin B-derived peptide resulted in up to a 16-fold improvement in antibacterial activity.[3]

Table 2: Minimal Inhibitory Concentrations (MIC) of a Lactoferricin B-Derived Peptide Modified with this compound [5]

| Microorganism | C-terminally Modified Peptide MIC (μg/ml) |

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

N-Acylation of this compound

The amino group of this compound can be readily acylated to introduce various functional groups, further expanding its utility as a synthetic building block. This is a common strategy for the synthesis of bioactive lipids and other complex molecules.

Experimental Protocol: General N-Acylation [6]

-

Activation of Carboxylic Acid: The carboxylic acid to be coupled with this compound is activated. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester.

-

Coupling Reaction: this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or DMF), and the pH is adjusted to be basic (e.g., with NaHCO3). The activated carboxylic acid is then added to the solution of this compound.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Caption: General workflow for the N-acylation of this compound.

Precursor in Pharmaceutical Synthesis

While direct synthetic routes starting from this compound are not always explicitly published in detail for proprietary drug synthesis, its structural motifs are present in several pharmacologically active molecules. For instance, the core structure of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis, features a 2-amino-2-substituted propane-1,3-diol moiety attached to a 4-octylphenyl group.[7][8][9] The synthesis of Fingolimod and its analogs often involves intermediates that are structurally related to this compound derivatives, highlighting the relevance of this class of compounds in medicinal chemistry. The synthesis of Fingolimod analogs has been explored to develop new antibacterial agents.[10]

Conclusion

This compound is a multifaceted building block with significant potential in organic synthesis. Its utility is particularly evident in the development of modified peptides with enhanced biological activity and as a scaffold for the synthesis of complex molecules of pharmaceutical interest. The availability of efficient enzymatic methods for the synthesis of its chiral forms further enhances its appeal for stereoselective synthesis. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Synthesis and immunomodulating activity of new analogues of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (S)-2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminooctanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, the use of hazardous reagents, and complex purification steps to resolve racemic mixtures. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative. Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective transfer of an amino group from an amino donor to a prochiral ketone or aldehyde.[1] This enzymatic approach allows for the synthesis of enantiomerically pure amines and amino acids under mild reaction conditions with high selectivity.[2][3]

This document provides detailed application notes and protocols for the enzymatic synthesis of (S)-2-aminooctanoic acid from 2-oxooctanoic acid using a transaminase from Chromobacterium violaceum. This (S)-enantioselective ω-transaminase has demonstrated high efficiency and stereoselectivity in the synthesis of (S)-2-aminooctanoic acid, achieving high enantiomeric excess.[4][5]

Reaction Principle

The synthesis of (S)-2-aminooctanoic acid is achieved through an asymmetric transamination reaction. The ω-transaminase from Chromobacterium violaceum catalyzes the transfer of an amino group from a suitable amino donor, such as (S)-α-methylbenzylamine ((S)-α-MBA) or L-alanine, to the prochiral keto acid, 2-oxooctanoic acid. The reaction is reversible, and the equilibrium can be influenced by the ratio of the amino donor to the amino acceptor.[4] The reaction proceeds via a ping-pong bi-bi mechanism, a characteristic of transaminase-catalyzed reactions.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (S)-2-aminooctanoic acid using the ω-transaminase from Chromobacterium violaceum.

| Parameter | Value | Reference |

| Enzyme Source | Chromobacterium violaceum | [4] |

| Product | (S)-2-aminooctanoic acid | [4] |

| Substrate (Amino Acceptor) | 2-oxooctanoic acid | [5] |

| Enantiomeric Excess (ee) | > 98% | [4] |

| Conversion Efficiency | 52-80% | [4] |

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of (S)-2-aminooctanoic acid.

Materials and Reagents

-

Lyophilized ω-transaminase from Chromobacterium violaceum (Cv-ωTA)

-

2-oxooctanoic acid

-

(S)-α-methylbenzylamine ((S)-α-MBA) or L-alanine (amino donor)

-

Pyridoxal-5'-phosphate (PLP)

-

HEPES buffer (50 mM, pH 7.5)

-

Sodium chloride (NaCl)

-

Imidazole

-

Acetonitrile (for quenching and HPLC analysis)

-

Standard of (S)-2-aminooctanoic acid

-

Standard of 2-oxooctanoic acid

-

Standard of acetophenone (if using (S)-α-MBA as amino donor)

Equipment

-

Thermostatted shaker or incubator

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

-

Vortex mixer

-

Analytical balance

-

Micropipettes

Enzyme Preparation

-

Prepare a stock solution of the lyophilized Cv-ωTA in 50 mM HEPES buffer (pH 7.5) containing 300 mM NaCl, 10 mM imidazole, and 0.1 mM PLP.[3]

-

The final enzyme concentration in the reaction mixture should be empirically determined but can start in the range of 1-5 mg/mL.

Reaction Setup

-

In a microcentrifuge tube or a small reaction vessel, prepare the reaction mixture with the following components:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM 2-oxooctanoic acid (amino acceptor)

-

20-50 mM (S)-α-methylbenzylamine or L-alanine (amino donor). Note: The optimal ratio of amino donor to acceptor should be determined empirically to maximize conversion.[4]

-

0.1 mM Pyridoxal-5'-phosphate (PLP)

-

Cv-ωTA enzyme solution (to a final concentration of 1-5 mg/mL)

-

-

The final reaction volume can be scaled as needed (e.g., 1 mL for initial screening).

-

Ensure all components are well mixed by gentle vortexing.

Reaction Conditions

-

Incubate the reaction mixture at 37-45°C with shaking (e.g., 200 rpm) for 12-24 hours.[5][7]

-

Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4, 8, 12, 24 hours).

Reaction Quenching and Sample Preparation

-

To stop the reaction, take a 100 µL aliquot of the reaction mixture and add it to 300 µL of acetonitrile.[7]

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

Analytical Method: HPLC Analysis

-

Yield Determination:

-

Use a standard C18 reverse-phase HPLC column.

-

Monitor the decrease in the 2-oxooctanoic acid peak and the increase in the (S)-2-aminooctanoic acid peak.

-

If (S)-α-MBA is used as the amino donor, the formation of acetophenone can also be monitored.[7]

-

Create a standard curve for both the substrate and the product to quantify the concentrations.

-

Mobile phase and gradient conditions should be optimized based on the specific column and HPLC system.

-

-

Enantiomeric Excess (ee) Determination:

-

Use a chiral HPLC column suitable for the separation of amino acid enantiomers.

-

Derivatization of the amino acid may be necessary for better separation and detection.

-

Run a standard of racemic 2-aminooctanoic acid to determine the retention times of the (R) and (S) enantiomers.

-

Analyze the reaction sample to determine the peak areas of the (S) and (R)-2-aminooctanoic acid.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [((S)-enantiomer - (R)-enantiomer) / ((S)-enantiomer + (R)-enantiomer)] x 100

-

Visualizations

References

- 1. ddd.uab.cat [ddd.uab.cat]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Peptide Conjugation with 2-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of a lipid moiety to a peptide, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. This modification can improve a peptide's metabolic stability, membrane permeability, and overall bioavailability.[1] 2-aminooctanoic acid (Aoa) is an eight-carbon fatty acid with an amino group, allowing for its direct incorporation into a peptide sequence using standard synthesis methodologies.[2] Conjugation with this compound increases the hydrophobicity of peptides, which can enhance their interaction with cell membranes and improve cellular uptake.[3] This application note provides a detailed protocol for the synthesis, purification, and characterization of peptides conjugated with this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Benefits of this compound Conjugation

The addition of a this compound moiety to a peptide can confer several advantageous properties:

-

Enhanced Biological Activity: The increased hydrophobicity can lead to improved interaction with biological membranes, which is particularly beneficial for antimicrobial and cell-penetrating peptides.[2][3]

-

Improved Pharmacokinetics: Lipidation can promote binding to serum albumin, extending the peptide's half-life in circulation.

-

Increased Stability: The lipid chain can protect the peptide from proteolytic degradation.

A notable example is the terminal modification of a lactoferricin B-derived antimicrobial peptide with this compound, which resulted in a significant improvement in its antibacterial activity.[2]

Experimental Protocols

This section details the materials and methods for the synthesis of a peptide conjugated with this compound. The protocol is based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[4][5]

Materials and Reagents

| Reagent | Purpose | Supplier Example |

| Rink Amide Resin | Solid support for peptide amide synthesis | Sigma-Aldrich, Bachem |

| Fmoc-protected amino acids | Building blocks for peptide synthesis | Iris Biotech, ChemPep |

| Fmoc-2-aminooctanoic acid | Lipid moiety for conjugation | Custom synthesis or specialized supplier |

| N,N-Dimethylformamide (DMF) | Solvent for washing and coupling | Thermo Fisher Scientific |

| Dichloromethane (DCM) | Solvent for washing and resin swelling | Sigma-Aldrich |

| Piperidine | Reagent for Fmoc deprotection | Acros Organics |

| Coupling Reagents (e.g., HATU, HCTU, DIC) | Activation of carboxylic acids for amide bond formation | Aapptec, Iris Biotech |

| Base (e.g., DIPEA, NMM) | Activation of coupling reagents | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Cleavage of the peptide from the resin | Thermo Fisher Scientific |

| Scavengers (e.g., TIS, water, DODT) | Quenching of reactive species during cleavage | Sigma-Aldrich |

| Acetonitrile (ACN) | Mobile phase for HPLC purification | Thermo Fisher Scientific |

| Diethyl ether or MTBE | Precipitation of the crude peptide | Sigma-Aldrich |

Experimental Workflow

Caption: General workflow for the synthesis of a this compound conjugated peptide.

Step-by-Step Protocol

1. Resin Preparation and Swelling

-

Place the Rink Amide resin (0.1 mmol scale) in a fritted syringe reaction vessel.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for at least 30 minutes.[6]

2. Initial Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Standard Amino Acid Coupling Cycle

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), a coupling reagent such as HCTU (0.4 mmol, 4 eq.), and a base like DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.[7]

-

After the reaction is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Iterative Deprotection and Coupling

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the peptide sequence.

5. Coupling of Fmoc-2-Aminooctanoic Acid

-

Following the final standard amino acid coupling and subsequent Fmoc deprotection, the peptide is ready for conjugation with this compound.

-

Prepare a solution of Fmoc-2-aminooctanoic acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

-

Add the activated solution to the resin-bound peptide.

-

Allow the reaction to proceed for 2-4 hours. Due to the potential for steric hindrance from the alkyl chain, a longer coupling time is recommended.

-

Confirm the completion of the coupling using a Kaiser test.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

6. Final Fmoc Deprotection

-

Perform a final Fmoc deprotection as described in Step 2 to reveal the N-terminal amine of the this compound residue.

7. Cleavage and Deprotection of Side Chains

-

Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[8] The choice of scavengers depends on the peptide sequence.[9][10]

-

Add the cleavage cocktail (5 mL) to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

8. Peptide Precipitation

-

Concentrate the TFA solution to a small volume using a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (40 mL).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

9. Purification by Reverse-Phase HPLC

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

Purify the peptide using a preparative or semi-preparative C18 reverse-phase HPLC column.[11][12]

-

A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[12]

-

Elute the peptide using a linear gradient of increasing Solvent B concentration.

-

Monitor the elution profile at 210-220 nm.[11]

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

10. Characterization by Mass Spectrometry

-

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry, such as ESI-MS or MALDI-TOF.[13][14] The observed mass should correspond to the calculated mass of the this compound conjugated peptide.

11. Lyophilization

-

Combine the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.

Data Presentation

Quantitative Analysis of a this compound Conjugated Antimicrobial Peptide

The following table summarizes the minimal inhibitory concentrations (MIC) of a lactoferricin B-derived peptide before and after conjugation with this compound, demonstrating the enhanced antimicrobial activity.[2]

| Organism | MIC of Unmodified Peptide (µg/mL) | MIC of C-terminally 2-AOA Conjugated Peptide (µg/mL) | Fold Improvement |

| Escherichia coli | 400 | 25 | 16 |

| Bacillus subtilis | 200 | 50 | 4 |

| Salmonella typhimurium | 400 | 100 | 4 |

| Pseudomonas aeruginosa | 800 | 200 | 4 |

| Staphylococcus aureus | >800 | 400 | >2 |

Data adapted from O'Connor et al., 2018.[2]

Expected Yield and Purity